5-((4-fluorobenzyl)oxy)-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a fluorobenzyl group, a thiadiazol ring, and a dihydropyridine ring. These groups are common in many pharmaceuticals and could suggest a variety of potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Common reactions for similar compounds might include redox reactions, substitution reactions, and reactions involving the heterocyclic rings .Scientific Research Applications
Studies on HIV Integrase Inhibitors
- Metabolism and Disposition of HIV Inhibitors : A study used 19F-nuclear magnetic resonance (NMR) to support the development of HIV integrase inhibitors. The research focused on the metabolic fate and excretion of these compounds in rats and dogs, showing their primary elimination via metabolism (Monteagudo et al., 2007).
Antimicrobial Applications
- Microwave-Induced Synthesis of Fluorobenzamides : New fluorine-containing 5-arylidene derivatives were synthesized and demonstrated enhanced antimicrobial activity. The presence of a fluorine atom at the 4th position of the benzoyl group was crucial for this increased activity (Desai et al., 2013).
Inhibition of Mycobacterium tuberculosis
- Design and Synthesis of Novel GyrB Inhibitors : A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was designed, synthesized, and found to inhibit Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, showing promise as antituberculosis agents (Jeankumar et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its potential applications. If it shows promise in areas such as pharmaceuticals or materials science, future research might focus on optimizing its synthesis, studying its properties in more detail, and exploring its potential uses .
properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxopyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3S/c1-10-20-21-17(26-10)19-16(24)13-7-14(23)15(8-22(13)2)25-9-11-3-5-12(18)6-4-11/h3-8H,9H2,1-2H3,(H,19,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHKCWNTSNOKDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-fluorobenzyl)oxy)-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide |
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